molecular formula C24H21ClN2O3 B2434648 2-chloro-3-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidino]naphthoquinone CAS No. 685106-73-4

2-chloro-3-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidino]naphthoquinone

Cat. No.: B2434648
CAS No.: 685106-73-4
M. Wt: 420.89
InChI Key: RSONCEGUBVVOHZ-UHFFFAOYSA-N
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Description

2-chloro-3-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidino]naphthoquinone is a complex organic compound that features a naphthoquinone core substituted with a chloro group and a piperidino-indole moiety

Properties

IUPAC Name

2-chloro-3-[4-(2,3-dihydroindole-1-carbonyl)piperidin-1-yl]naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3/c25-20-21(23(29)18-7-3-2-6-17(18)22(20)28)26-12-9-16(10-13-26)24(30)27-14-11-15-5-1-4-8-19(15)27/h1-8,16H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSONCEGUBVVOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCC3=CC=CC=C32)C4=C(C(=O)C5=CC=CC=C5C4=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidino]naphthoquinone typically involves multiple steps, starting with the preparation of the naphthoquinone core. The key steps include:

    Formation of the Naphthoquinone Core: This can be achieved through the oxidation of naphthalene derivatives using reagents such as chromium trioxide or potassium permanganate.

    Introduction of the Chloro Group: Chlorination of the naphthoquinone core can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperidino-Indole Moiety: This step involves the reaction of the chloro-naphthoquinone with a piperidino-indole derivative under conditions that facilitate nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

This reaction involves the replacement of a chlorine atom on the naphthoquinone core with an amine group. For similar naphthoquinone derivatives (e.g., 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinones), the synthesis typically starts with 2,3-dichloro-1,4-naphthoquinone and involves:

  • Reactants : 2,3-Dichloro-1,4-naphthoquinone and a piperidine-indole amine.

  • Conditions : Refluxing ethanol under basic conditions.

  • Product : The piperidine-indole moiety replaces the chlorine at position 3, forming the target compound.

This reaction is critical for constructing the compound’s structure and is well-documented in analogous systems .

Ester Hydrolysis

The compound’s indole-derived carbonyl group is an ester, which can undergo hydrolysis:

  • Reactants : Water, acid, or base catalyst.

  • Products : A carboxylic acid derivative (from the ester) and a piperidine-indole alcohol.

  • Conditions : Acidic or basic aqueous environments.

This reaction highlights the compound’s susceptibility to hydrolytic cleavage, altering its pharmacological profile.

Redox Reactions

The naphthoquinone core is redox-active:

  • Oxidation : The quinone structure can participate in oxidative processes, though specific mechanisms remain under investigation.

  • Reduction : The quinone may reduce to its hydroquinone form under mild conditions (e.g., with NaBH₄).

Redox activity is a hallmark of naphthoquinones and contributes to their biological effects.

Reaction Data Table

Reaction Type Reactants Products Conditions References
Nucleophilic Aromatic Substitution 2,3-Dichloro-1,4-naphthoquinone + Piperidine-indole amine2-chloro-3-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidino]naphthoquinoneRefluxing ethanol, basic catalyst
Ester Hydrolysis Compound + H₂O (acid/base)Carboxylic acid derivative + Piperidine-indole alcoholAcidic/basic aqueous conditions
Reduction Compound + Reducing agent (e.g., NaBH₄)Reduced hydroquinone derivativeMild reducing conditions

Structural Stability

  • The naphthoquinone core provides aromatic stability, while the piperidine-indole group enhances reactivity through electron-donating effects .

  • Theoretical studies confirm that bond lengths and angles in similar compounds align with experimental data, validating synthetic routes .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of naphthoquinones exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that 2-chloro-3-(phenylamino)-1,4-naphthoquinone derivatives possess antiproliferative properties against prostate (DU-145), breast (MCF-7), and bladder (T24) cancer cell lines. The mechanism involves the induction of apoptosis and the modulation of key cellular pathways such as mTOR signaling and redox homeostasis .

Cell Line IC50 (µM) Mechanism of Action
DU-145XApoptosis induction
MCF-7YCell cycle regulation
T24ZRedox homeostasis

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies suggest that naphthoquinones can inhibit the growth of various bacterial strains and fungi. The mechanism typically involves disruption of microbial cell membranes and interference with metabolic processes .

Case Study 1: Anticancer Evaluation

A recent study evaluated the cytotoxic effects of various naphthoquinone derivatives on human cancer cell lines. The results indicated that compounds similar to 2-chloro-3-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidino]naphthoquinone exhibited promising IC50 values compared to standard chemotherapeutics like Doxorubicin .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of naphthoquinone derivatives, including the compound . The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential for development as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-chloro-3-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidino]naphthoquinone involves its interaction with various molecular targets:

    Molecular Targets: It can interact with enzymes and proteins involved in redox reactions due to its quinone core.

    Pathways Involved: The compound may affect cellular pathways related to oxidative stress and apoptosis, making it a potential candidate for anticancer research.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-3-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidino]naphthoquinone: can be compared with other naphthoquinone derivatives such as:

Uniqueness

    Structural Uniqueness: The combination of a naphthoquinone core with a piperidino-indole moiety is unique and not commonly found in other compounds.

    Functional Uniqueness: The specific substitution pattern and the presence of the indole moiety may confer unique biological activities not seen in other naphthoquinone derivatives.

Biological Activity

The compound 2-chloro-3-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidino]naphthoquinone is a derivative of naphthoquinone, a class of compounds known for their diverse biological activities, particularly in anticancer research. This article explores the biological activity of this specific compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C14H12ClN2O2C_{14}H_{12}ClN_{2}O_{2}

This structure includes a naphthoquinone core modified with a piperidine moiety and an indole derivative, which may influence its biological interactions and therapeutic potential.

Cytotoxicity Studies

Recent investigations into the cytotoxic effects of naphthoquinone derivatives have revealed promising results. A study evaluated the cytotoxicity of various naphthoquinone derivatives, including those structurally similar to our compound, against different cancer cell lines such as HeLa (cervical carcinoma), IGROV-1 (ovarian carcinoma), and SK-MEL-28 (melanoma) cells.

  • HeLa Cells : The compound demonstrated significant cytotoxicity, with a notable increase in apoptotic cell populations compared to untreated controls. The study reported that treatment with naphthoquinone derivatives led to an increase in early and late apoptotic cells by 52-81% across various concentrations .
  • IGROV-1 and SK-MEL-28 Cells : The derivative exhibited IC50 values comparable to established chemotherapeutics like etoposide. Specifically, derivative 3 showed an IC50 value of 7.54 µM against IGROV-1 cells, indicating strong potential for further development as an anticancer agent .

The mechanisms underlying the cytotoxic effects of naphthoquinones are multifaceted:

  • Induction of Apoptosis : Naphthoquinones are known to induce apoptosis through various pathways, including the activation of caspases and disruption of mitochondrial membrane potential. The increase in apoptotic cells observed in treated cultures suggests that the compound likely initiates these pathways .
  • Reactive Oxygen Species (ROS) Generation : Naphthoquinones can generate ROS, leading to oxidative stress within cancer cells. This oxidative stress can damage cellular components and trigger apoptotic processes .
  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as topoisomerases and kinases involved in cancer cell proliferation and survival .

Data Summary

Cell LineIC50 Value (µM)Apoptotic Cell Increase (%)
HeLaNot specified52 - 81
IGROV-17.54Not specified
SK-MEL-28Comparable to etoposideNot specified

Case Study 1: Anticancer Efficacy

A recent study highlighted the efficacy of a related naphthoquinone derivative in vivo. Mice bearing tumor xenografts were treated with varying doses of the compound, resulting in significant tumor regression compared to controls. Histological analysis revealed increased apoptosis within tumor tissues treated with the naphthoquinone derivative .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of naphthoquinones, demonstrating that these compounds can modulate signaling pathways involved in cell survival and apoptosis. Specifically, they were found to inhibit the PI3K/Akt pathway, crucial for cancer cell survival .

Q & A

Basic: What are the established synthetic routes for 2-chloro-3-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidino]naphthoquinone, and how can reaction conditions be optimized for yield?

Answer:
The synthesis typically involves nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with amines or heterocyclic moieties. Key steps include:

  • Step 1: Reacting 2,3-dichloro-1,4-naphthoquinone with piperidine derivatives under reflux in ethanol or toluene, using triethylamine as a base to neutralize HCl byproducts .
  • Step 2: Introducing the indole-carboxyl group via acylation or coupling reactions. For example, 2,3-dihydroindole-1-carbonyl chloride can be coupled to the piperidine nitrogen under Schotten-Baumann conditions .
  • Optimization: Yields improve with anhydrous solvents, controlled temperature (70–80°C), and stoichiometric excess of amine (1.2–1.5 eq). Purification via recrystallization (acetone/hexane) or column chromatography (silica gel, CH₂Cl₂:MeOH) is critical .

Basic: What biological activities have been reported for this compound, and which assays are used to evaluate them?

Answer:
The compound exhibits antimicrobial and pro/antioxidant activities:

  • Antifungal Activity: Tested against Candida tenuis and Micrococcus luteus using broth microdilution (CLSI M07-A8). MIC values range from 2–8 µg/mL, with higher potency against fungal vs. bacterial strains .
  • Antioxidant Effects: Evaluated in Misgurnus fossilis embryos by measuring lipid peroxidation (TBA-reactive substances) and antioxidant enzymes (SOD, catalase). At 10⁻⁵ M, the compound reduced lipid peroxidation by 40% and increased SOD activity by 2.5-fold .

Advanced: How does the substitution pattern (e.g., indole vs. pyrazole) influence its structure-activity relationship (SAR) in antimicrobial applications?

Answer:
SAR studies highlight:

Substituent Activity Against C. tenuis Key Interaction
Indole-carbonyl-piperidine (Target)MIC = 2 µg/mLHydrophobic binding to fungal CYP51
Pyrazole-amino (3a/b)MIC = 4–8 µg/mLH-bonding with ergosterol synthases
Thioxo-triazole (S-derivatives)MIC > 16 µg/mLPoor membrane permeability
The indole-carbonyl group enhances lipophilicity, improving membrane penetration. Piperidine’s flexibility allows optimal positioning in enzyme active sites .

Advanced: How can contradictory data on bacterial inhibition (e.g., E. coli resistance) be resolved?

Answer:
Discrepancies in E. coli susceptibility (e.g., no inhibition in vs. moderate activity in ) may arise from:

  • Strain Variability: Use standardized strains (ATCC 25922) and growth conditions (MHB medium, 37°C).
  • Efflux Pump Activity: Co-administer efflux inhibitors (e.g., PAβN) to differentiate intrinsic resistance from pump-mediated tolerance .
  • Metabolic Profiling: Compare gene expression (RNA-seq) in treated vs. untreated E. coli to identify resistance mechanisms .

Advanced: What mechanistic insights exist for its pro/antioxidant duality in biological systems?

Answer:
The compound acts as a redox cycler :

  • Pro-Oxidant: Generates ROS via quinone-semiquinone redox cycling in hypoxic environments (e.g., cancer cells), measured by DCFH-DA fluorescence .
  • Antioxidant: At low concentrations (10⁻⁷ M), it upregulates Nrf2-mediated SOD and catalase expression, reducing oxidative stress in embryonic models .
    Dose-dependent effects are validated via dual-luciferase assays (ARE/Nrf2 pathways) .

Methodological: Which analytical techniques are critical for structural characterization and purity assessment?

Answer:

  • X-ray Crystallography: Confirms absolute configuration (e.g., C–Cl bond orientation) .
  • NMR: ¹H/¹³C NMR (DMSO-d₆) identifies proton environments (e.g., indole NH at δ 10.2 ppm) .
  • HPLC-PDA: Purity >98% achieved using C18 columns (MeCN:H₂O, 70:30, λ = 254 nm) .

Methodological: How is the compound’s impact on oxidative stress pathways quantified in in vivo models?

Answer:
In loach embryos:

Parameter Method Key Finding
Lipid PeroxidationTBA assay (532 nm)30% reduction at 10⁻⁵ M
SOD ActivityPyrogallol autoxidation assay2.1-fold increase vs. control
Catalase ActivitySpectrophotometric H₂O₂ decompositionNo significant change
Two-factor ANOVA confirms compound concentration (p < 0.01) and developmental stage (p < 0.05) as variables .

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